molecular formula C8H9BrN4 B2914910 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1780-68-3

3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2914910
CAS No.: 1780-68-3
M. Wt: 241.092
InChI Key: OPLCBFAUDSFRDA-UHFFFAOYSA-N
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Description

3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has a molecular weight of 241.09 g/mol and is often used in various scientific research applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Derivatives of pyrazolo[1,5-a]pyrimidine have been investigated for their interactions with kinase insert domain receptor (kdr), also known as vascular endothelial growth factor receptor 2 . This receptor plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in the growth and spread of cancer cells.

Mode of Action

Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation of the target proteins, potentially altering their function.

Pharmacokinetics

The compound’s molecular weight (19703 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

Inhibition of kdr and the subsequent disruption of the vegf signaling pathway could potentially lead to the inhibition of angiogenesis , thereby preventing the growth and spread of cancer cells.

Chemical Reactions Analysis

Types of Reactions: 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound has shown potential in medicinal chemistry as an antitumor scaffold. It has been studied for its enzymatic inhibitory activity, which could lead to the development of new drugs targeting specific enzymes involved in cancer .

Industry: In the industrial sector, this compound is used in the development of materials with significant photophysical properties. Its ability to undergo various chemical transformations makes it valuable for creating materials with specific functionalities .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine lies in its specific substitution pattern and the presence of the bromine atom. This unique structure allows it to undergo specific chemical reactions and interact with molecular targets in ways that similar compounds may not .

Properties

IUPAC Name

3-bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN4/c1-4-3-6(10)13-8(11-4)7(9)5(2)12-13/h3H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLCBFAUDSFRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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